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Compound of Interest

Compound Name:
Dimethylphosphoramidic

dichloride

Cat. No.: B1584038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

Dimethylphosphoramidic dichloride ((CH₃)₂NPOCl₂), a key intermediate in organic

synthesis and a compound of interest in various research fields. This document compiles and

analyzes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, offering a centralized resource for its characterization.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for

Dimethylphosphoramidic dichloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While exhaustive experimental data for the ¹H and ³¹P NMR of Dimethylphosphoramidic
dichloride is not readily available in the public domain, typical chemical shift ranges for

analogous organophosphorus compounds can provide valuable estimations.[1][2] ¹³C NMR

data availability has been noted in databases such as PubChem, though specific peak

information is not detailed.[3]

Table 1: NMR Spectroscopic Data of Dimethylphosphoramidic Dichloride
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Nucleus
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Notes

¹H Not available - -

Expected to

show a single

resonance for

the two

equivalent

methyl groups.

¹³C
Data not

available in detail
- -

A single

resonance is

expected for the

methyl carbons.

³¹P Not available - -

The chemical

shift is influenced

by the

electronegativity

of the

substituents on

the phosphorus

atom.

Infrared (IR) Spectroscopy
The infrared spectrum of Dimethylphosphoramidic dichloride exhibits characteristic

absorption bands corresponding to its functional groups. The NIST WebBook provides a

reference spectrum.[4]

Table 2: Infrared (IR) Spectroscopic Data of Dimethylphosphoramidic Dichloride
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Wavenumber (cm⁻¹) Assignment Intensity

~2950 C-H stretch (methyl) Medium

~1470 C-H bend (methyl) Medium

~1280 P=O stretch Strong

~990 P-N stretch Strong

~550 P-Cl stretch Strong

Note: The peak positions are approximate and based on typical values for similar functional

groups.

Mass Spectrometry (MS)
Mass spectrometry data for Dimethylphosphoramidic dichloride is available from the NIST

Mass Spectrometry Data Center and SpectraBase, typically acquired via Gas Chromatography-

Mass Spectrometry (GC-MS).[3][5]

Table 3: Mass Spectrometry (MS) Data of Dimethylphosphoramidic Dichloride

m/z Ion Relative Abundance

161/163/165 [M]⁺ (Molecular ion) Present

126/128 [M - Cl]⁺ High

91 [M - 2Cl]⁺ High

44 [(CH₃)₂N]⁺ High

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic

patterns for chlorine-containing fragments.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for

Dimethylphosphoramidic dichloride are not explicitly published. However, the following are
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generalized methodologies based on standard laboratory practices for similar liquid

organophosphorus compounds.

NMR Spectroscopy
Sample Preparation: A small amount of Dimethylphosphoramidic dichloride is typically

dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

Acquisition Parameters (¹H NMR):

Pulse Program: Standard single-pulse experiment.

Spectral Width: Approximately 15 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

Acquisition Parameters (³¹P NMR):

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: Approximately 200 ppm.

Number of Scans: 128-512, due to the lower gyromagnetic ratio of ³¹P.

Relaxation Delay: 2-10 seconds.

Referencing: External 85% H₃PO₄ is commonly used as a reference.[6]

Acquisition Parameters (¹³C NMR):

Pulse Program: Proton-decoupled single-pulse experiment (e.g., PENDANT or DEPT).

Spectral Width: Approximately 200-250 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1584038?utm_src=pdf-body
https://www.researchgate.net/publication/281374697_Synthesis_and_Characterization_of_NN-Dimethylamino-_N'N-diarylamino_Phosphine_Oxides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation: As Dimethylphosphoramidic dichloride is a liquid, a thin film is

prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: Typically 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean salt plates is recorded prior to the sample

measurement.

Mass Spectrometry (MS)
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Gas Chromatography (GC) Method:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: A temperature gradient is used, for example, starting at 50 °C and ramping

up to 280 °C at a rate of 10 °C/min.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Interface Temperature: 280 °C.

Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like Dimethylphosphoramidic dichloride.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for understanding the spectroscopic properties of

Dimethylphosphoramidic dichloride. For definitive structural elucidation and quality control,

it is recommended to acquire and interpret full spectroscopic data under controlled

experimental conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

